molecular formula C15H27ClN2O2 B12306310 2-((4-Hydroxypiperidin-4-yl)methyl)-2-azaspiro[4.5]decan-3-one hydrochloride

2-((4-Hydroxypiperidin-4-yl)methyl)-2-azaspiro[4.5]decan-3-one hydrochloride

Cat. No.: B12306310
M. Wt: 302.84 g/mol
InChI Key: NJTBSXWQLCLALG-UHFFFAOYSA-N
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Description

2-((4-Hydroxypiperidin-4-yl)methyl)-2-azaspiro[45]decan-3-one hydrochloride is a synthetic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Hydroxypiperidin-4-yl)methyl)-2-azaspiro[4.5]decan-3-one hydrochloride typically involves a multi-step process. One common method starts with the preparation of the piperidine ring, followed by the introduction of the spiro linkage. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the synthesis might involve the use of palladium-catalyzed coupling reactions or other transition metal-catalyzed processes .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques would also be crucial in ensuring the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4-Hydroxypiperidin-4-yl)methyl)-2-azaspiro[4.5]decan-3-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

2-((4-Hydroxypiperidin-4-yl)methyl)-2-azaspiro[4.5]decan-3-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Hydroxypiperidin-4-yl)methyl)-2-azaspiro[4.5]decan-3-one hydrochloride involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. For example, it might inhibit the activity of a particular enzyme involved in disease progression, thereby reducing symptoms or slowing the disease’s progression .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-((4-Hydroxypiperidin-4-yl)methyl)-2-azaspiro[4.5]decan-3-one hydrochloride include:

Uniqueness

What sets this compound apart is its unique spirocyclic structure, which imparts specific chemical and biological properties. This structure allows for greater stability and specificity in its interactions with molecular targets, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C15H27ClN2O2

Molecular Weight

302.84 g/mol

IUPAC Name

2-[(4-hydroxypiperidin-4-yl)methyl]-2-azaspiro[4.5]decan-3-one;hydrochloride

InChI

InChI=1S/C15H26N2O2.ClH/c18-13-10-14(4-2-1-3-5-14)11-17(13)12-15(19)6-8-16-9-7-15;/h16,19H,1-12H2;1H

InChI Key

NJTBSXWQLCLALG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)N(C2)CC3(CCNCC3)O.Cl

Origin of Product

United States

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